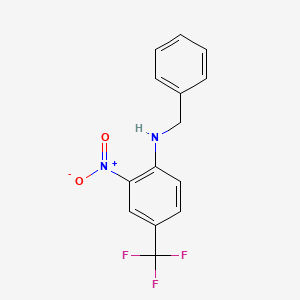

N-benzyl-2-nitro-4-(trifluoromethyl)aniline

CAS No.: 68502-41-0

Cat. No.: VC7993798

Molecular Formula: C14H11F3N2O2

Molecular Weight: 296.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68502-41-0 |

|---|---|

| Molecular Formula | C14H11F3N2O2 |

| Molecular Weight | 296.24 g/mol |

| IUPAC Name | N-benzyl-2-nitro-4-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C14H11F3N2O2/c15-14(16,17)11-6-7-12(13(8-11)19(20)21)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |

| Standard InChI Key | KQPJPVPYSJSUNI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with:

-

Nitro group (-NO₂) at the 2-position, which directs electrophilic substitution reactions and enhances oxidative stability.

-

Trifluoromethyl group (-CF₃) at the 4-position, contributing to lipophilicity and metabolic resistance.

-

N-Benzyl group (-N-CH₂C₆H₅), which sterically shields the amine and modulates solubility.

The interplay of these groups creates a planar aromatic system with polarized electron density, favoring interactions with biological targets and synthetic intermediates .

Physicochemical Properties

While direct data on the benzyl derivative is limited, its parent compound, 2-nitro-4-trifluoromethyl-aniline, exhibits a melting point of 98–100°C and solubility in polar aprotic solvents like dimethylformamide (DMF) . The benzyl group likely reduces crystallinity, lowering the melting point compared to the parent aniline.

Synthesis and Industrial Production

Parent Compound Synthesis

The patented synthesis of 2-nitro-4-trifluoromethyl-aniline involves ammonolysis of 4-chloro-3-nitro-benzotrifluoride under controlled conditions :

-

Reaction Conditions:

-

Temperature: 80–150°C (optimized at 100–120°C).

-

Catalyst: Copper(II) carbonate or copper(I) oxide.

-

Ammonia Excess: 200–1000 mol% (22–28% aqueous solution).

-

-

Mechanism: Nucleophilic aromatic substitution (SNAr) where ammonia displaces chloride, facilitated by the electron-withdrawing nitro and trifluoromethyl groups.

This method achieves yields >90% with high purity, avoiding toxic phosgene and unstable intermediates .

N-Benzylation Strategy

The benzyl derivative is synthesized via N-alkylation of the parent aniline:

-

Reagents: Benzyl chloride or bromide, base (e.g., K₂CO₃), polar solvent (e.g., DMF).

-

Mechanism: SN2 displacement where the amine acts as a nucleophile, attacking the benzyl halide.

-

**

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume